molecular formula C13H16N2O3 B8202757 2-[3-(Dimethylamino)-2-hydroxypropyl]isoindole-1,3-dione CAS No. 92108-82-2

2-[3-(Dimethylamino)-2-hydroxypropyl]isoindole-1,3-dione

Cat. No.: B8202757
CAS No.: 92108-82-2
M. Wt: 248.28 g/mol
InChI Key: XCLJRVUDGMRNMC-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)-2-hydroxypropyl]isoindole-1,3-dione is a chemical compound with a complex structure that includes a dimethylamino group, a hydroxypropyl group, and an isoindole dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)-2-hydroxypropyl]isoindole-1,3-dione can be achieved through a multi-step process. One common method involves the reaction of phthalic anhydride with dimethylamine and a suitable hydroxypropylating agent under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)-2-hydroxypropyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[3-(Dimethylamino)-2-hydroxypropyl]isoindole-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)-2-hydroxypropyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the hydroxypropyl group may enhance its solubility and bioavailability. The isoindole dione core is crucial for its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: This compound has a similar structure but with different functional groups.

    Benzofuran derivatives: These compounds share some structural similarities and are known for their biological activities.

Uniqueness

2-[3-(Dimethylamino)-2-hydroxypropyl]isoindole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-(dimethylamino)-2-hydroxypropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-14(2)7-9(16)8-15-12(17)10-5-3-4-6-11(10)13(15)18/h3-6,9,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLJRVUDGMRNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CN1C(=O)C2=CC=CC=C2C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310882
Record name 2-[3-(Dimethylamino)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92108-82-2
Record name NSC233915
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233915
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[3-(Dimethylamino)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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